N-(3,5-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on various studies, including data tables and case studies.
- Molecular Formula : C23H24N4O4S
- Molecular Weight : 448.53 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Activity
- Antioxidant Properties
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Quinazoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | HCT116 (Colon) | 4.47 | Inhibition of Hsp90, EGFR, VEGFR-2 |
B | MCF-7 (Breast) | 7.55 | Induction of apoptosis |
C | HepG2 (Liver) | 4.04 | Multi-target inhibition |
The compound demonstrated potent inhibitory activity against critical targets such as Hsp90 and EGFR with IC50 values in the nanomolar range . Additionally, it exhibited a significant reduction in cell proliferation in various cancer models.
2. Antimicrobial Activity
The antimicrobial properties of this compound were also assessed. The compound showed promising results against both bacterial and fungal strains.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 7.80 µg/mL | 12.50 µg/mL |
Candida albicans | 10 µg/mL | 15 µg/mL |
The compound was particularly effective against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .
3. Antioxidant Properties
The antioxidant capacity of the compound was evaluated using the DPPH assay, which measures radical scavenging activity. Results indicated that the compound exhibited significant antioxidant properties, which could contribute to its overall therapeutic profile.
Case Studies
Case Study 1: Evaluation of Anticancer Potential
In a study conducted by GonçalvesNunes et al., a derivative similar to this compound was tested for its ability to inhibit tumor growth in vivo. The results demonstrated a marked reduction in tumor size compared to control groups, reinforcing the compound's potential as an effective anticancer agent .
Case Study 2: Antimicrobial Testing
A comparative study on various quinazoline derivatives showed that this compound had superior antimicrobial activity compared to standard antibiotics. It was noted for its effectiveness against resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance .
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-13(2)20-22(29)27-21(26-20)17-7-5-6-8-18(17)25-23(27)32-12-19(28)24-14-9-15(30-3)11-16(10-14)31-4/h5-11,13,20H,12H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIMBIKSDPTRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.